molecular formula C16H18Si B6289315 Tris(cyclopentadienyl)methylsilane CAS No. 1858241-16-3

Tris(cyclopentadienyl)methylsilane

Cat. No.: B6289315
CAS No.: 1858241-16-3
M. Wt: 238.40 g/mol
InChI Key: SLKHLMYLORLWNG-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)methylsilane is an organometallic compound that features a silicon atom bonded to three cyclopentadienyl rings and one methyl group

Scientific Research Applications

Tris(cyclopentadienyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and catalysts.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentadienyl)methylsilane typically involves the reaction of cyclopentadienyl anions with methylchlorosilane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

3Cp+MeSiCl3MeSi(Cp)3+3Cl3 \text{Cp}^- + \text{MeSiCl}_3 \rightarrow \text{MeSi(Cp)}_3 + 3 \text{Cl}^- 3Cp−+MeSiCl3​→MeSi(Cp)3​+3Cl−

where Cp represents the cyclopentadienyl anion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)methylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl anions.

    Substitution: The methyl group or cyclopentadienyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Siloxanes and other silicon-oxygen compounds.

    Reduction: Silyl anions and related species.

    Substitution: Various substituted cyclopentadienylsilane derivatives.

Mechanism of Action

The mechanism of action of tris(cyclopentadienyl)methylsilane involves its ability to form stable complexes with various metal ions. The cyclopentadienyl rings provide a stable ligand environment, while the methylsilane moiety can participate in various chemical reactions. The compound’s reactivity is largely influenced by the electronic properties of the cyclopentadienyl rings and the silicon atom.

Comparison with Similar Compounds

    Tris(cyclopentadienyl)silane: Similar structure but without the methyl group.

    Tris(indenyl)methylsilane: Features indenyl rings instead of cyclopentadienyl rings.

    Tris(cyclopentadienyl)methylgermane: Germanium analog of tris(cyclopentadienyl)methylsilane.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. The compound’s ability to form stable complexes with a variety of metal ions makes it particularly valuable in organometallic chemistry and catalysis.

Properties

IUPAC Name

tri(cyclopenta-2,4-dien-1-yl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Si/c1-17(14-8-2-3-9-14,15-10-4-5-11-15)16-12-6-7-13-16/h2-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKHLMYLORLWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1C=CC=C1)(C2C=CC=C2)C3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(cyclopentadienyl)methylsilane
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Tris(cyclopentadienyl)methylsilane
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Tris(cyclopentadienyl)methylsilane
Reactant of Route 4
Tris(cyclopentadienyl)methylsilane
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Tris(cyclopentadienyl)methylsilane
Reactant of Route 6
Tris(cyclopentadienyl)methylsilane

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